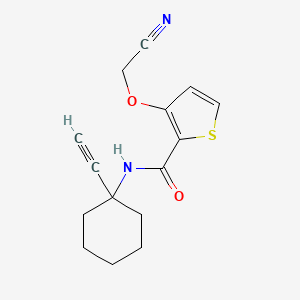
3-(cyanomethoxy)-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(cyanomethoxy)-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H16N2O2S and its molecular weight is 288.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(cyanomethoxy)-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide is a nitrogen heterocyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by recent studies, data tables, and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C15H18N2O2S
- Molecular Weight : 290.38 g/mol
This compound features a thiophene ring, which is known for its diverse biological activities, including anti-inflammatory and antioxidant properties.
Research indicates that compounds containing thiophene moieties often interact with various biological targets, influencing pathways involved in oxidative stress and inflammation. The specific mechanisms through which this compound exerts its effects include:
- NRF2 Activation : This compound may activate the NRF2 signaling pathway, which is crucial for cellular defense against oxidative stress. NRF2 activation leads to the upregulation of antioxidant genes such as HO-1 and NQO1, providing neuroprotective effects in models of ischemic injury .
- Antioxidant Activity : The presence of the thiophene ring contributes to the compound's ability to scavenge free radicals, thereby reducing oxidative damage in cells .
Data Table: Biological Activities
The following table summarizes key biological activities associated with this compound based on available research:
| Activity Type | Observed Effect | Model/Cell Type | Concentration Range |
|---|---|---|---|
| NRF2 Activation | Upregulation of HO-1, NQO1 | AREc32 Cells | 0.3–30 µM |
| Antioxidant | Reduction of ROS | PC12 Cells | 10 µM |
| Neuroprotection | Attenuation of neurological deficits | Ischemic Stroke Model | 50 mg/kg |
Study 1: Neuroprotective Effects in Ischemic Models
In a recent study, researchers investigated the neuroprotective effects of this compound in an animal model of ischemia. The compound was administered at doses ranging from 10 to 50 mg/kg. Results indicated significant reductions in infarct size and improved behavioral outcomes compared to control groups. The mechanism was linked to enhanced NRF2 signaling and subsequent antioxidant gene expression .
Study 2: In Vitro Antioxidant Activity
Another study focused on the antioxidant properties of this compound using PC12 neuronal cells exposed to oxidative stress. The results demonstrated that treatment with the compound significantly reduced intracellular reactive oxygen species (ROS) levels and improved cell viability. The effective concentration was determined to be around 10 µM, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
Properties
CAS No. |
918135-89-4 |
|---|---|
Molecular Formula |
C15H16N2O2S |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3-(cyanomethoxy)-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C15H16N2O2S/c1-2-15(7-4-3-5-8-15)17-14(18)13-12(6-11-20-13)19-10-9-16/h1,6,11H,3-5,7-8,10H2,(H,17,18) |
InChI Key |
BVSDLGXWYQFPQX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCCCC1)NC(=O)C2=C(C=CS2)OCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















